N~1~-[(2,4-Dimethoxyphenyl)methyl]-N~2~-pentylethane-1,2-diamine
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Overview
Description
N~1~-[(2,4-Dimethoxyphenyl)methyl]-N~2~-pentylethane-1,2-diamine is an organic compound characterized by the presence of a dimethoxyphenyl group and a pentyl chain attached to an ethane-1,2-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[(2,4-Dimethoxyphenyl)methyl]-N~2~-pentylethane-1,2-diamine typically involves the reaction of 2,4-dimethoxybenzylamine with pentylamine under specific conditions. The reaction is often carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of N1-[(2,4-Dimethoxyphenyl)methyl]-N~2~-pentylethane-1,2-diamine may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality and high efficiency. The use of advanced purification techniques, such as chromatography, further enhances the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N~1~-[(2,4-Dimethoxyphenyl)methyl]-N~2~-pentylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are tailored to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
N~1~-[(2,4-Dimethoxyphenyl)methyl]-N~2~-pentylethane-1,2-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N1-[(2,4-Dimethoxyphenyl)methyl]-N~2~-pentylethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethoxybenzylamine: Shares the dimethoxyphenyl group but lacks the pentyl chain.
N-(2,4-Dimethoxyphenyl)-N’-pentyl-ethylenediamine: Similar structure but with different substituents on the ethylenediamine backbone.
Uniqueness
N~1~-[(2,4-Dimethoxyphenyl)methyl]-N~2~-pentylethane-1,2-diamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
627521-29-3 |
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Molecular Formula |
C16H28N2O2 |
Molecular Weight |
280.41 g/mol |
IUPAC Name |
N'-[(2,4-dimethoxyphenyl)methyl]-N-pentylethane-1,2-diamine |
InChI |
InChI=1S/C16H28N2O2/c1-4-5-6-9-17-10-11-18-13-14-7-8-15(19-2)12-16(14)20-3/h7-8,12,17-18H,4-6,9-11,13H2,1-3H3 |
InChI Key |
FUZGJXJCBHMQEU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNCCNCC1=C(C=C(C=C1)OC)OC |
Origin of Product |
United States |
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